molecular formula C23H23Cl3N3V B6297938 {2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride CAS No. 288313-90-6

{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride

Cat. No.: B6297938
CAS No.: 288313-90-6
M. Wt: 498.7 g/mol
InChI Key: BNBBLHYWAJUPEZ-UHFFFAOYSA-K
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Description

{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride is a coordination compound that features a vanadium(III) center coordinated to a ligand derived from 2,6-diacetylpyridine and 2-methylaniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride typically involves the condensation reaction between 2,6-diacetylpyridine and 2-methylaniline to form the ligand 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine . This ligand is then reacted with vanadium trichloride (VCl3) under inert conditions to form the final coordination compound. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive vanadium trichloride and anhydrous solvents.

Chemical Reactions Analysis

Types of Reactions

{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride can undergo various types of chemical reactions, including:

    Oxidation: The vanadium(III) center can be oxidized to higher oxidation states, such as vanadium(IV) or vanadium(V), using oxidizing agents like hydrogen peroxide or molecular oxygen.

    Reduction: The compound can be reduced back to vanadium(II) using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Ligand substitution reactions can occur where the coordinated ligand is replaced by other ligands, such as phosphines or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), molecular oxygen (O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Phosphines (e.g., triphenylphosphine), amines (e.g., ethylenediamine)

Major Products Formed

    Oxidation: Vanadium(IV) or vanadium(V) complexes

    Reduction: Vanadium(II) complexes

    Substitution: New coordination compounds with different ligands

Scientific Research Applications

{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride has several scientific research applications:

    Catalysis: It can be used as a catalyst in various organic transformations, including oxidation and reduction reactions.

    Materials Science: The compound’s unique coordination environment makes it a candidate for the development of new materials with specific electronic or magnetic properties.

    Biological Studies:

    Industrial Applications: Potential use in the development of new catalytic processes for chemical manufacturing.

Mechanism of Action

The mechanism by which {2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride exerts its effects depends on the specific application:

    Catalysis: The vanadium center can facilitate electron transfer processes, enabling oxidation or reduction reactions. The ligand environment can stabilize various oxidation states of vanadium, making it an effective catalyst.

    Biological Activity: In biological systems, vanadium compounds can interact with phosphate groups in biomolecules, potentially influencing signaling pathways related to insulin activity.

Comparison with Similar Compounds

Similar Compounds

  • {2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine}-iron(III)-trichloride
  • {2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine}-cobalt(III)-trichloride
  • {2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine}-nickel(II)-dichloride

Uniqueness

  • Vanadium Center : The presence of vanadium distinguishes this compound from its iron, cobalt, and nickel analogs. Vanadium’s ability to exist in multiple oxidation states (II, III, IV, V) provides unique catalytic and electronic properties.
  • Biological Activity : Vanadium compounds have specific biological activities, such as insulin-mimetic effects, that are not observed with iron, cobalt, or nickel analogs.

Properties

IUPAC Name

1-[6-[C-methyl-N-(2-methylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-methylphenyl)ethanimine;trichlorovanadium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3.3ClH.V/c1-16-10-5-7-12-20(16)24-18(3)22-14-9-15-23(26-22)19(4)25-21-13-8-6-11-17(21)2;;;;/h5-15H,1-4H3;3*1H;/q;;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBBLHYWAJUPEZ-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C)C.Cl[V](Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl3N3V
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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